L-Glucono-gamma-lactone

Description

L-Glucono-gamma-lactone (CAS 74464-44-1), also known as L-Glucono-1,4-lactone, is a cyclic ester (lactone) derived from L-gluconic acid. It is widely utilized in the food industry as a sequestrant, acidifier, and leavening agent due to its gradual hydrolysis in aqueous environments, which releases gluconic acid and modulates pH . Its molecular formula is C₆H₁₀O₆, and it exhibits a specific rotation of [α]²³D = +54.8° in water . Key synonyms include L-Gluconic acid gamma-lactone and B127M65W5J .

Properties

IUPAC Name |

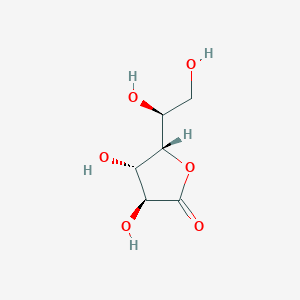

(3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-FCAWWPLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74464-44-1 | |

| Record name | L-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074464441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B127M65W5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glucono-gamma-lactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process involves the conversion of glucose to gluconic acid, which subsequently cyclizes to form this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced by the fermentation of glucose using specific strains of microorganisms. The fermentation process is carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization and other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

L-Glucono-gamma-lactone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One of the key reactions is its hydrolysis to gluconic acid in the presence of water .

Common Reagents and Conditions

Oxidation: The aerobic oxidation of glucose using glucose oxidase.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Hydrolysis: Hydrolysis occurs readily in aqueous solutions, converting this compound to gluconic acid.

Major Products Formed

Gluconic Acid: Formed through the hydrolysis of this compound.

Hydrogen Peroxide: Generated as a byproduct during the oxidation of glucose.

Scientific Research Applications

Chemistry

L-Glucono-gamma-lactone serves as a precursor in the synthesis of various organic compounds. Its lactone structure allows it to participate in chemical reactions that lead to the formation of other valuable substances.

Biology

This compound is integral to the biosynthesis of ascorbic acid (vitamin C) in certain organisms. The enzyme senescence marker protein-30 (SMP30), which exhibits gluconolactonase activity, catalyzes the conversion of L-gulonate to L-gulono-gamma-lactone, a key step in vitamin C synthesis . The physiological significance of this pathway is underscored by studies showing that SMP30 knockout mice develop symptoms of scurvy when deprived of ascorbic acid .

Medicine

Research indicates potential applications of this compound in drug formulations and as a stabilizing agent. Its ability to modulate biochemical pathways suggests therapeutic possibilities, particularly in conditions related to vitamin C deficiency and metabolic disorders .

Industry

In the food industry, this compound is utilized as a sequestrant, acidifier, curing agent, pickling agent, and leavening agent. Its properties enhance food preservation and flavor enhancement. Additionally, it finds uses in cosmetics and pharmaceuticals for its stabilizing effects.

Case Studies and Research Findings

Mechanism of Action

L-Glucono-gamma-lactone exerts its effects through its ability to hydrolyze to gluconic acid, which can then participate in various biochemical pathways. In the biosynthesis of ascorbic acid, this compound is converted to L-gulono-gamma-lactone, which is then oxidized to ascorbic acid by the enzyme L-gulono-gamma-lactone oxidase . This pathway is crucial for the production of vitamin C in certain organisms.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physicochemical differences:

Key Structural Insights :

- Lactone Ring Position : The gamma (1,4) and delta (1,5) designations refer to the carbon atoms forming the lactone ring. This structural difference impacts hydrolysis rates and biological activity .

- Stereochemistry: L-Gulono-gamma-lactone is a stereoisomer of this compound, differing in hydroxyl group configuration, which enables its role as a vitamin C precursor .

- D-Glucurono-3,6-lactone: Contains a unique 3,6-lactone ring, enhancing stability and enabling applications in detoxification pathways .

Biological Activity

L-Glucono-gamma-lactone (L-GulL) is a lactone derivative of gluconic acid, recognized for its role as a precursor in the biosynthesis of L-ascorbic acid (vitamin C). This compound is of significant interest in biochemical research due to its biological activities and implications in human health.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which allows it to readily convert to ascorbic acid through enzymatic and non-enzymatic pathways. The lactone form is essential for its biological activity, particularly in the context of vitamin C synthesis.

Biosynthesis and Enzymatic Activity

The biosynthesis of L-ascorbic acid from L-GulL is primarily catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). This enzyme facilitates the oxidation of L-GulL to produce ascorbic acid, a critical antioxidant in many biological systems. Notably, mammals such as humans, guinea pigs, and certain primates lack functional GULO due to mutations in the corresponding gene, leading to an inability to synthesize vitamin C endogenously .

Table 1: Enzymatic Pathway of Ascorbic Acid Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Glucose | Glucose oxidase | Gluconic acid |

| 2 | Gluconic acid | Gluconolactonase | L-Glucono-δ-lactone |

| 3 | L-Glucono-δ-lactone | L-gulono-γ-lactone oxidase | L-Ascorbic acid |

Antioxidant Properties

This compound exhibits significant antioxidant properties. It acts as a reducing agent, scavenging free radicals and thereby protecting cells from oxidative damage. The conversion to ascorbic acid enhances these effects, contributing to various physiological processes including collagen synthesis, immune function, and neuroprotection .

Role in Disease Prevention

Research indicates that adequate levels of vitamin C are crucial for preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers. The inability to synthesize vitamin C has been linked to increased susceptibility to these conditions .

Case Studies

- Vitamin C Deficiency in Primates : A study highlighted that species lacking functional GULO exhibit symptoms of scurvy when dietary vitamin C is insufficient. This underscores the importance of L-GulL in maintaining health in these animals .

- Ascorbate Synthesis in Protopterus annectens : Research on the African lungfish demonstrated that during estivation, this species maintains high levels of ascorbate through GULO expression in its organs, illustrating the adaptability of L-GulL metabolism under stress conditions .

- GULO Expression in Plants : In Arabidopsis thaliana, overexpression of GULO-like proteins has been shown to increase ascorbate levels significantly when fed with L-GulL, suggesting potential agricultural applications for enhancing plant stress resistance .

Q & A

Basic: What are the standard methods for synthesizing and characterizing L-Glucono-gamma-lactone (GDL)?

Answer:

GDL is typically synthesized via the oxidation of glucose to gluconic acid, followed by cyclization under controlled acidic conditions to form the gamma-lactone structure . Characterization involves:

- Nuclear Magnetic Resonance (NMR): To confirm the lactone ring structure and stereochemistry (e.g., ¹H and ¹³C NMR peaks for lactone carbonyl at ~175 ppm) .

- High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% by reverse-phase methods) .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 178.14 (C₆H₁₀O₆) align with theoretical molecular weight .

Basic: Which analytical techniques are most reliable for quantifying GDL in complex matrices (e.g., biological or food systems)?

Answer:

- Enzymatic Assays: Coupled with glucose oxidase to differentiate GDL from residual glucose .

- Titration: Acid-base titration to measure lactone hydrolysis into gluconic acid under alkaline conditions .

- Ion Chromatography (IC): Effective for separating GDL from organic acids in food matrices .

Validation Tip: Cross-reference results with NMR or FT-IR to confirm structural integrity post-extraction .

Advanced: How can experimental designs be optimized to study GDL’s pH-dependent behavior in protein stabilization or gelation?

Answer:

- Controlled Hydrolysis Kinetics: Monitor pH reduction over time using a pH-stat system to correlate lactone hydrolysis rates (t₁/₂ ~10–60 min at 25°C) with gelation dynamics .

- DSC/TGA: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and water-binding capacity during gel formation .

- Challenge: Non-linear pH decay in buffered systems requires iterative modeling (e.g., Arrhenius equations) to predict gelation thresholds .

Advanced: How should researchers address contradictions in studies on GDL’s metal-chelating properties?

Answer:

Discrepancies in chelation efficacy (e.g., Fe³⁺ vs. Ca²⁺) may arise from:

- pH Variability: Chelation capacity peaks near pH 4–5 due to lactone ring opening .

- Competing Ligands: Presence of citrate or phosphate in buffers can skew results .

Resolution Strategy:

Basic: What safety protocols are recommended for handling GDL in laboratory settings?

Answer:

- Storage: Keep at -20°C in airtight containers to prevent hydrolysis .

- Exposure Limits: No OSHA-specific limits, but treat as a mild irritant (use gloves/eye protection) .

- Waste Disposal: Neutralize hydrolyzed GDL (gluconic acid) with sodium bicarbonate before disposal .

Advanced: What methodological approaches are suitable for investigating GDL’s role in metabolic pathways (e.g., gut microbiota modulation)?

Answer:

- Metabolomics: LC-MS/MS to track GDL-derived metabolites (e.g., short-chain fatty acids) in fecal samples .

- 16S rRNA Sequencing: Correlate GDL exposure with shifts in microbial diversity (e.g., Lactobacillus enrichment) .

- Challenge: Distinguish direct microbial utilization from pH-mediated indirect effects via controlled chemostat experiments .

Basic: How is GDL’s stability assessed under varying environmental conditions (e.g., temperature, humidity)?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Kinetic Modeling: Apply the Eyring equation to predict shelf life based on hydrolysis activation energy (~50–60 kJ/mol) .

Advanced: What strategies resolve discrepancies in GDL’s reported bioactivity (e.g., minimal vasoactivity vs. antifertility effects)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.